Cas no 4082-52-4 (4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol)

4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol structure
4082-52-4 structure
Product name:4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol
CAS No:4082-52-4
MF:C25H29NO
MW:359.50386
CID:1512965
PubChem ID:199385

4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol
    • Α-(3-(METHYLPHENETHYLAMINO)PROPYL)BENZHYDROL
    • alpha-(3-(Methylphenethylamino)propyl)benzhydrol
    • 4082-52-4
    • 1-Butanol, 1,1-diphenyl-4-methylphenethylamino-
    • BRN 2819658
    • Benzhydrol, alpha-(3-(methylphenethylamino)propyl)-
    • DTXSID80193808
    • Inchi: InChI=1S/C25H29NO/c1-26(21-18-22-12-5-2-6-13-22)20-11-19-25(27,23-14-7-3-8-15-23)24-16-9-4-10-17-24/h2-10,12-17,27H,11,18-21H2,1H3
    • InChI Key: HADVEWDCCJDKGD-UHFFFAOYSA-N
    • SMILES: CN(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 359.22507
  • Monoisotopic Mass: 359.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol Related Literature

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